molecular formula C13H11FIN3O2 B1525821 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 871700-28-6

6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1525821
CAS RN: 871700-28-6
M. Wt: 387.15 g/mol
InChI Key: WVVWGHZIHSJFNG-UHFFFAOYSA-N
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Description

6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C13H11FIN3O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11FIN3O2/c14-9-5-7(15)1-4-10(9)18-11(16)6-12(19)17(13(18)20)8-2-3-8/h1,4-6,8H,2-3,16H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

This compound is used as a reagent in the preparation of phenylpyrrolidines via C-H functionalization of amines with aryl halides by nickel-photoredox catalysis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 387.15 . It has a predicted boiling point of 449.1±55.0 °C and a predicted density of 1.957±0.06 g/cm3 . Its pKa is predicted to be 4.09±0.70 .

Scientific Research Applications

Synthesis and Chemical Structure

  • The compound's core structure is used in the synthesis of new classes of antibacterial agents, highlighting its utility in drug development. For example, an optimized synthesis pathway for a related compound, involving the formation of a pyrido[1,2-c]pyrimidine core, has been developed, showcasing the potential of such bicyclic ring systems as scaffolds for biologically active compounds (Rosen, German, & Kerns, 2009).

Biological Activity and Applications

  • Thieno[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their antibacterial and antiviral activities. This suggests a potential for the use of such compounds in the treatment of infectious diseases (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016).

Pharmaceutical Synthesis

  • The compound's structural relatives have been used in the synthesis of peptides and nucleoside analogs, indicating their role in the development of new therapeutic agents. For instance, a hypervalent iodine(III) reagent was used for the synthesis of dipeptides, which involved a compound structurally related to the queried chemical (Zhang, Liu, Sun, & Tian, 2015).

Material Science and Supramolecular Chemistry

  • Pyrimidine derivatives like the one have been explored for their potential in forming hydrogen-bonded supramolecular assemblies. This opens up applications in material science and nanotechnology, as seen in the synthesis and investigation of novel pyrimidine derivatives for co-crystallization with crown compounds (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

6-amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FIN3O2/c14-9-5-7(15)1-4-10(9)18-11(16)6-12(19)17(13(18)20)8-2-3-8/h1,4-6,8H,2-3,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVWGHZIHSJFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(N(C2=O)C3=C(C=C(C=C3)I)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732731
Record name 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

871700-28-6
Record name 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-(2-cyano-acetyl)-1-cyclopropyl-3-(2-fluoro-4-iodo-phenyl)-urea 74 (192 g) were added water (962 ml) and 2N aqueous sodium hydroxide solution (24.9 ml), and the mixture was stirred with heating at 80° C. for 1 hr. After allowing to cool to room temperature, the crystals were collected by filtration and dried to give 6-amino-3-cyclopropyl-1-(2-fluoro-4-iodo-phenyl)-1H-pyrimidine-2,4-dione 75 (178 g, yield from 48, 88%) as pale-yellow crystals.
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step One
Name
Quantity
962 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione

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